1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide
Description
1-(4-Fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by two distinct fluorinated aromatic substituents: a 4-fluorophenyl group on the cyclopropane ring and a 2-(3-fluorophenyl)-2-methoxyethyl moiety on the amide nitrogen (Fig. 1). The methoxy group may enhance solubility or metabolic stability compared to non-polar analogs, while the fluorine atoms likely influence electronic properties and binding affinity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO2/c1-24-17(13-3-2-4-16(21)11-13)12-22-18(23)19(9-10-19)14-5-7-15(20)8-6-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFIVVUNMPYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the fluorophenyl groups: This step involves the substitution of hydrogen atoms on the phenyl rings with fluorine atoms, often using electrophilic fluorination reagents.
Coupling of the methoxyethyl group:
Formation of the carboxamide: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine into organic molecules is known to enhance biological activity. In the case of this compound, the fluorine substitutions are thought to improve:
- Selectivity : Fluorinated compounds often exhibit enhanced selectivity for biological targets, making them suitable for developing therapeutic agents.
- Stability : The presence of fluorine can increase metabolic stability, which is crucial for drug efficacy.
Drug Design
Fluorinated compounds like 1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide are being studied for their potential in:
- Anticancer Agents : Research indicates that fluorinated compounds can effectively inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological conditions .
Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications influence biological activity is critical in drug development. This compound serves as a model for SAR studies, where variations in its structure (e.g., altering the position of fluorine) can lead to insights into:
- Binding Affinity : The relationship between molecular structure and binding affinity to target proteins .
- Potency : Identifying modifications that enhance the potency of the compound against specific biological targets .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of fluorinated cyclopropane derivatives demonstrated that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: CNS Penetration
Research on central nervous system (CNS) penetrant compounds revealed that modifications like those found in this compound enhance its ability to cross the blood-brain barrier. This property is crucial for developing treatments for neurological disorders, where effective CNS delivery is essential .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s methoxyethyl group differentiates it from simpler aryl amides (e.g., 1b, 1d). Methoxy substituents, as in 1d, correlate with enhanced potency and reduced toxicity, suggesting similar benefits for the target compound .
- Fluorine positioning on the phenyl rings (3- vs. 4-) impacts receptor binding; 3-fluorophenyl groups in 1b–1e improve activity over non-fluorinated analogs. The target’s combination of 3- and 4-fluorophenyl groups may synergize target engagement .
Antimicrobial Cyclopropane Carboxamides
Studies on antimicrobial cyclopropane carboxamides () reveal trends in substituent effects (Table 2):
Key Observations :
- The 4-fluorophenyl group on the cyclopropane ring (as in F39, F44) is associated with antimicrobial efficacy.
- Heterocyclic amides (e.g., thiazol-2-yl in F44) enhance activity, but the target’s methoxyethyl group introduces a novel pharmacophore that may alter target specificity or pharmacokinetics .
Biological Activity
1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring, which contributes to its unique electronic properties and biological activity. The presence of fluorinated phenyl groups enhances its interaction with biological targets, potentially increasing potency and selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. It is believed to modulate the activity of these targets, leading to anti-inflammatory and analgesic effects. For instance, it may inhibit enzymes associated with inflammatory pathways, thus providing therapeutic benefits in conditions characterized by inflammation and pain .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic properties : It may act on pain pathways, providing relief in various pain models.
- Anticancer activity : Some studies have indicated that related compounds can inhibit the proliferation of cancer cell lines without significant cytotoxicity to normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Analgesic | Reduced pain response in animal models | |
| Anticancer | Inhibition of U937 leukemia cell proliferation |
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties, researchers found that the compound significantly reduced levels of inflammatory markers in vitro. This suggests its potential use in treating inflammatory diseases such as arthritis.
Case Study 2: Analgesic Properties
Another study focused on the analgesic effects demonstrated that the compound effectively reduced pain responses in rodent models. This highlights its potential application in pain management therapies.
Case Study 3: Anticancer Activity
Research on the anticancer activity revealed that derivatives of cyclopropane carboxamides exhibit selective inhibition against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide?
A multi-step approach is typically employed:
- Cyclopropanation : Utilize [2+1] cycloaddition with ethyl diazoacetate under Rh(II) catalysis to form the cyclopropane core.
- Amide Coupling : React the cyclopropane-1-carbonyl chloride with 2-(3-fluorophenyl)-2-methoxyethylamine via Schlenk techniques under inert conditions.
- Purification : Apply column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) and / NMR (e.g., 1.2–1.8 ppm for cyclopropane protons; 165–170 ppm for carbonyl carbons) .
Q. How is the compound characterized structurally?
- NMR Spectroscopy : Key signals include the split cyclopropane protons (ABX system, ) and methoxy singlet ( 3.3–3.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 386.1482 (calculated 386.1485).
- X-ray Crystallography : For absolute stereochemistry, use SHELX programs (e.g., SHELXL for refinement) with Mo-Kα radiation () .
Q. What are the primary pharmacological targets of this compound?
The compound acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). Key assays:
- cAMP Inhibition : Measure intracellular cAMP reduction in HEK293 cells expressing mGluR5 (EC typically 10–50 nM).
- Calcium Mobilization : Use FLIPR assays with glutamate EC to quantify potentiation .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorine position) impact mGluR5 activity?
A structure-activity relationship (SAR) study reveals:
- 3-Fluorophenyl vs. 4-Fluorophenyl : The 3-fluorine substitution on the benzyl group enhances potency (2.3-fold increase in EC) due to improved hydrophobic interactions with Tyr-659 in the receptor’s allosteric pocket.
- Methoxy Group : Removal reduces metabolic stability (t in liver microsomes drops from 45 min to <15 min) .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- BV2 Microglia vs. HEK293 : The compound shows no toxicity in BV2 cells (IC >1000 μM) but moderate toxicity in HEK293 (IC ~300 μM).
- Mitochondrial Stress Assays : Use Seahorse XF analyzers to compare oxygen consumption rates (OCR). BV2 cells exhibit higher basal respiration, masking mitochondrial dysfunction.
- Species-Specific CYP450 Metabolism : Rat microsomes degrade the compound 3x faster than human, necessitating interspecies validation .
Q. What computational methods predict binding modes to mGluR5?
Q. How to optimize crystallization for X-ray studies?
Q. What analytical techniques quantify metabolic stability?
- LC-MS/MS : Monitor parent compound depletion in human liver microsomes (HLM) with NADPH cofactor.
- Metabolite ID : Use UPLC-QTOF with MSE data acquisition; major metabolites include hydroxylation at the cyclopropane ring (m/z 402.1538) .
Data Interpretation & Experimental Design
Q. How to validate antagonist vs. PAM mechanisms in mGluR5 assays?
Q. What statistical models optimize synthetic yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
